BenchChemオンラインストアへようこそ!

4-Chloro-3-methanesulfonamidobenzoic acid

Conformational Analysis NMR Spectroscopy Drug Design

4-Chloro-3-methanesulfonamidobenzoic acid (CAS 94101-69-6) is a disubstituted benzoic acid derivative bearing a chlorine atom at the 4-position and a methanesulfonamido (–NH–SO₂–CH₃) group at the 3-position. With a molecular formula C₈H₈ClNO₄S and a molecular weight of 249.67 g/mol, it belongs to the broader class of aromatic sulfonamides.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67
CAS No. 94101-69-6
Cat. No. B2854972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methanesulfonamidobenzoic acid
CAS94101-69-6
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=CC(=C1)C(=O)O)Cl
InChIInChI=1S/C8H8ClNO4S/c1-15(13,14)10-7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)
InChIKeySPCBMHGUHKLVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methanesulfonamidobenzoic acid (CAS 94101-69-6): A Specialized Sulfonamide Scaffold for Drug Discovery and Impurity Control


4-Chloro-3-methanesulfonamidobenzoic acid (CAS 94101-69-6) is a disubstituted benzoic acid derivative bearing a chlorine atom at the 4-position and a methanesulfonamido (–NH–SO₂–CH₃) group at the 3-position [1]. With a molecular formula C₈H₈ClNO₄S and a molecular weight of 249.67 g/mol, it belongs to the broader class of aromatic sulfonamides. Its core scaffold positions it as a versatile intermediate in medicinal chemistry, particularly within diuretic and antihypertensive drug programs . The compound is commercially available through multiple catalog suppliers, typically at a minimum purity specification of 95% .

Why 4-Chloro-3-methanesulfonamidobenzoic acid Cannot Be Replaced by Common Sulfamoyl Analogues Without Experimental Validation


In procurement for chemical biology or process chemistry, assuming functional equivalence between 4-chloro-3-methanesulfonamidobenzoic acid and its closest pharmacopoeial analogue, 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7), introduces significant risk. The replacement of the terminal –NH₂ on the sulfonamide with a –CH₃ group fundamentally alters the hydrogen-bond donor/acceptor capacity, steric bulk, and conformational dynamics of the molecule . ¹H NMR spectroscopy directly reveals that the target compound exists as a mixture of two distinct rotameric populations (eclipsed:staggered in a 3:1 ratio) at physiologically relevant temperatures, a dynamic behavior completely absent in the primary sulfonamide analogue . Furthermore, while the closely related 4-chloro-3-sulfamoylbenzoic acid is a documented carbonic anhydrase inhibitor and an established Indapamide-related pharmacopoeial impurity (Impurity E / Impurity C), the distinct substitution pattern of the target compound predestines it for a different impurity profile, metabolic fate, and target engagement landscape [1]. Therefore, generic replacement without re-validation of synthetic routes or biological assays is scientifically unsound.

Head-to-Head Evidence for 4-Chloro-3-methanesulfonamidobenzoic acid Versus Primary Sulfonamide and Regioisomeric Analogues


Rotameric Equilibria: Conformational Flexibility of 4-Chloro-3-methanesulfonamidobenzoic acid vs. Static 4-Chloro-3-sulfamoylbenzoic acid

The methanesulfonamide group in 4-Chloro-3-methanesulfonamidobenzoic acid introduces a rotational degree of freedom about the S–N bond that is sterically and electronically constrained. ¹H NMR data acquired at 600 MHz and 298 K resolves two distinct rotamer populations . The major conformer (eclipsed) and the minor conformer (staggered) are present in a 3:1 ratio, with the major species exhibiting restricted rotation around the C(aryl)–N bond . In contrast, the primary sulfonamide analogue, 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7), lacks this N-alkyl substituent and therefore does not exhibit analogous atropisomerism or hindered rotation under identical conditions .

Conformational Analysis NMR Spectroscopy Drug Design

Pharmacopoeial Impurity Designation: 4-Chloro-3-methanesulfonamidobenzoic acid as an Indapamide Process-Related Impurity vs. the Pharmacopoeial Impurity E Standard

4-Chloro-3-methanesulfonamidobenzoic acid is identified as a known impurity encountered during the synthesis of Indapamide, a widely prescribed thiazide-like diuretic . This structural assignment is consistent with the process chemistry: over-sulfonylation or methylation side-reactions can convert the primary sulfonamide intermediate (4-chloro-3-sulfamoylbenzoic acid) into the N-methylsulfonyl derivative [1]. The official pharmacopoeial impurity standard for Indapamide is 4-chloro-3-sulfamoylbenzoic acid (Indapamide Related Compound E / Clopamide Impurity C, CAS 1205-30-7) [2]. The target compound thus represents a structurally distinct process impurity that requires a separate analytical reference standard for HPLC method development and validation, as its chromatographic retention time and UV/Vis absorption profile will differ from Impurity E.

Impurity Profiling Pharmaceutical Analysis Indapamide

H-Bond Donor Count and Physicochemical Differentiation: Methanesulfonamide vs. Sulfamoyl Analogue for Drug Design

The substitution of the terminal –NH₂ proton in a sulfamoyl group with a –CH₃ group directly reduces the hydrogen-bond donor (HBD) count from 2 (for 4-chloro-3-sulfamoylbenzoic acid) to 1 (for 4-chloro-3-methanesulfonamidobenzoic acid) [1]. This reduction alters the topological polar surface area (TPSA) and the compound's capacity for intermolecular hydrogen bonding with solvents, biological targets, and crystal packing interactions. The predicted pKa of the sulfonamide N–H in the target compound is approximately 6.62, reflecting the electron-donating inductive effect of the N-methyl group compared to the unsubstituted sulfonamide . These physicochemical shifts directly impact passive membrane permeability, solubility, and metabolic stability, making the target compound a useful tool for probing structure–property relationships (SPR) in lead optimization campaigns.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Regioisomeric Differentiation: 4-Chloro-3-methanesulfonamidobenzoic acid vs. 2-Chloro-5-methanesulfonamidobenzoic acid

Regioisomeric forms of chloro-methanesulfonamidobenzoic acids, such as 2-chloro-5-methanesulfonamidobenzoic acid (CAS 450368-37-3), are commercially available from multiple suppliers . These closely related regioisomers share identical molecular formulas (C₈H₈ClNO₄S, MW 249.67) and similar functional groups, yet their differing substitution patterns confer distinct chemical reactivities and biological activities. 4-Chloro-3-methanesulfonamidobenzoic acid possesses the carboxylic acid group para to the chlorine and meta to the sulfonamide, whereas the 2-chloro-5-analogue places the sulfonamide para to the chlorine. These positional differences are critical in structure–activity relationships (SAR) and in chiral resolution, where even a single positional shift can invert biological potency or synthetic utility . The target compound, therefore, serves as a non-interchangeable building block in parallel synthesis and compound library enumeration.

Regioisomer Separation Analytical Chemistry Synthetic Chemistry

Key Procurement-Driven Application Scenarios for 4-Chloro-3-methanesulfonamidobenzoic acid Based on Product-Specific Evidence


Analytical Reference Standard for Indapamide Impurity Profiling in Generic Pharmaceutical Development

Regulatory filings for generic Indapamide formulations require comprehensive impurity profiling as per ICH Q3A/B guidelines. 4-Chloro-3-methanesulfonamidobenzoic acid has been explicitly identified as a known process-related impurity encountered during Indapamide synthesis . Procuring this compound as a high-purity (≥95%) reference standard enables analytical QC laboratories to develop and validate HPLC-PDA or LC-MS methods capable of selectively resolving this impurity from the official pharmacopoeial impurity, 4-chloro-3-sulfamoylbenzoic acid (Indapamide Related Compound E) [1]. The methyl substitution is sufficient to produce a distinct chromatographic retention time, making co-elution unlikely and enabling accurate quantification of individual impurity levels.

Conformational Probe in Fragment-Based Drug Discovery and Biophysical Screening

The experimentally observed 3:1 rotameric equilibrium of the methanesulfonamide group at 298 K, as measured by 600 MHz ¹H NMR , makes 4-Chloro-3-methanesulfonamidobenzoic acid a valuable conformational probe for biophysical screening campaigns. In fragment-based drug discovery (FBDD), hit identification often relies on rigid or semi-rigid fragments to maximize binding entropy and minimize conformational penalty. The coexistence of two discrete, spectroscopically resolvable conformers means that this scaffold can explore multiple binding geometries at a protein active site, potentially engaging different sub-pockets. This dynamic behavior can be exploited in SAR-by-NMR or surface plasmon resonance (SPR) studies to quantify the energetic contributions of individual rotamers to target binding.

Medicinal Chemistry Scaffold for Modulating H-Bond Donor Count and Membrane Permeability

Targeting intracellular sulfonamide-binding proteins or CNS-penetrant carbonic anhydrase isoforms often requires a reduced hydrogen-bond donor (HBD) count to achieve adequate passive membrane permeability . 4-Chloro-3-methanesulfonamidobenzoic acid (HBD = 1) presents a systematic structural modification over the predominant primary sulfonamide building block, 4-chloro-3-sulfamoylbenzoic acid (HBD = 2) [1]. This single-atom change (N-methylation) provides a clean chemical probe for isolating the contribution of HBD count and sulfonamide pKa to cellular permeability and target residence time in lead optimization programs. The scaffold is therefore strategically procured for parallel SAR libraries aimed at improving oral bioavailability or CNS exposure of sulfonamide-based inhibitors.

Chemical Probe Synthesis: A Versatile Carboxylic Acid Handle for Amide Coupling and Diversification

The free carboxylic acid functionality at the 1-position provides a synthetically tractable handle for amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt) . This reactivity profile positions 4-Chloro-3-methanesulfonamidobenzoic acid as a privileged fragment for parallel amide library synthesis, enabling rapid diversification of the carboxylic acid moiety while preserving the stereoelectronic signature of the 3-methanesulfonamide-4-chloro substitution pattern. The methyl group on the sulfonamide enhances the compound's stability under basic coupling conditions relative to free sulfonamides, which can undergo deprotonation and subsequent side reactions.

Quote Request

Request a Quote for 4-Chloro-3-methanesulfonamidobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.